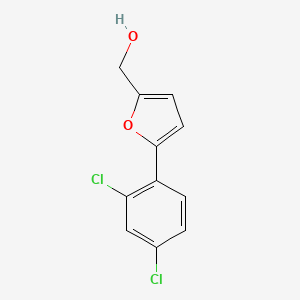

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol

Description

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol is a furan-derived compound featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the furan ring and a 2,4-dichlorophenyl substituent at the 5-position. This structure combines the aromaticity of the furan ring with the electron-withdrawing effects of the dichlorophenyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

[5-(2,4-dichlorophenyl)furan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXVKLIDWYHAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-30-5 | |

| Record name | (5-(2,4-DICHLOROPHENYL)-2-FURYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: (5-(2,4-Dichlorophenyl)furan-2-yl)carboxylic acid

Reduction: this compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing furan moieties, such as (5-(2,4-Dichlorophenyl)furan-2-yl)methanol, exhibit promising anticancer properties. A study focused on derivatives of furan compounds demonstrated significant activity against various cancer cell lines. For instance, modifications to the furan structure enhanced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against lung cancer cells.

Antiviral Properties

Furan-based compounds have been investigated for their antiviral potential. Studies suggest that specific substitutions on the furan ring can enhance activity against viral proteases. In particular, this compound may exhibit selective antiviral properties due to its structural characteristics, making it a candidate for further exploration in antiviral drug development.

Calcium Antagonism

Research has highlighted that derivatives of furan compounds can act as calcium antagonists. The compound's ability to interact with calcium channels suggests potential applications in treating hypertension and other cardiovascular diseases. Experimental data indicate that certain furan derivatives exhibit stronger effects than established medications like nifedipine and verapamil in animal models .

Antiulcer Activity

Some studies have explored the antiulcer properties of furan derivatives. The compound's structural features may contribute to its effectiveness in reducing gastric acid secretion and promoting mucosal protection, which is crucial in the treatment of peptic ulcers .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of substituted furan derivatives with appropriate aryl halides. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities. The ability to modify substituents on the furan ring allows for a diverse range of compounds to be synthesized for various applications .

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize these materials for better efficiency and stability in electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varied Halogen Substitution

Positional Isomers of Chlorophenyl Substitution

- [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS 111808-94-7): Structure: A 4-chlorophenyl group at the 5-position of the furan ring and a methyl group at the 2-position. Molecular Formula: C₁₂H₁₁ClO₂; Molecular Weight: 222.67 g/mol. Key Differences: The methyl group enhances lipophilicity compared to the hydroxymethyl group in the target compound.

- [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS 924820-07-5): Structure: A 2-chlorophenyl group at the 5-position and a methyl group at the 2-position. Molecular Formula: C₁₂H₁₁ClO₂; Molecular Weight: 222.67 g/mol. Key Differences: The single chlorine atom at the phenyl ring’s 2-position reduces steric and electronic effects compared to the 2,4-dichloro substitution. This may lower binding affinity in biological systems .

Fluorinated and Mixed Halogen Derivatives

- (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4): Structure: A chloro-fluoro-methyl substitution pattern on the furan ring and a phenyl group at the 2-position. Molecular Formula: C₁₂H₁₁ClF₅O₂ (exact formula inferred); Molecular Weight: 240.66 g/mol. Key Differences: The introduction of fluorine alters electronegativity and metabolic stability.

Heterocyclic Derivatives with Functional Group Variations

Oxadiazole and Pyrimidine Derivatives

- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole: Structure: An oxadiazole core with a 2,4-dichlorophenyl group and methylthio (-SMe) substituent. The methylthio group enhances lipophilicity but may reduce solubility .

6-(2,4-Dichlorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one :

Furoindole and Anthracenedione Derivatives

- (5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: Structure: A furoindole scaffold with dual hydroxymethyl groups. This compound showed notable anticancer activity against NCI-60 tumor cell lines .

3-[2,4-Dichlorophenyl]-1-hydroxy-9,10-anthracenedione :

Table 1: Key Properties of Selected Compounds

Key Observations:

- Electron Effects : The 2,4-dichlorophenyl group’s electron-withdrawing nature may stabilize reactive intermediates in biological systems.

- Bioactivity : Compounds with fused heterocycles (e.g., furoindole, pyrimidine) show enhanced anticancer activity compared to simple furan derivatives.

Biological Activity

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)methanol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H9Cl2O

- Molecular Weight : 232.10 g/mol

- Structural Features : The compound contains a furan ring substituted with a dichlorophenyl group and a hydroxymethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

- Cell Signaling Pathways : The compound may modulate mitogen-activated protein kinase (MAPK) pathways, influencing gene expression related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific mechanisms remain under investigation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects:

- In vitro Studies : The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. For instance, it demonstrated significant growth inhibition in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells .

- Mechanism of Action : The cytotoxic effects may be linked to the induction of apoptosis and inhibition of cell cycle progression through modulation of specific signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It showed effectiveness against multi-drug resistant strains of bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

- Fungal Activity : Testing against fungal species revealed promising antifungal properties, particularly against Candida species .

Case Studies

- Cytotoxicity Assays :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.